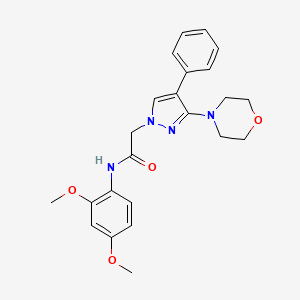
N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The compound 2-Phenyl-N-(pyrazin-2-yl)acetamide was synthesized through a coupling reaction. The process involved the use of toluene and methanol in a 1:1 mixture to facilitate crystallization. The synthesis was confirmed by various analytical techniques, including elemental analysis, FTIR, 1H NMR, thermogravimetric analysis, differential thermal analysis, UV-Visible spectroscopy, and single-crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of the compound was elucidated using single-crystal X-ray diffraction, which revealed that it crystallizes in the
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
Research has identified pyrazole-acetamide derivatives that, when synthesized and characterized, form coordination complexes with metals like Co(II) and Cu(II). These complexes have been found to exhibit significant antioxidant activity, which is attributed to their ability to form supramolecular architectures via hydrogen bonding interactions. This property could be beneficial in the development of antioxidant therapies or materials with enhanced stability against oxidative stress (K. Chkirate et al., 2019).
Anticholinesterase Effects for Neurodegenerative Disorders
Pyrazolines, including derivatives similar to the compound of interest, have shown potential applications in treating diseases like inflammation, infectious diseases, and neurodegenerative disorders due to their anticholinesterase effects. These compounds were synthesized and evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to the treatment of conditions like Alzheimer's disease (M. Altıntop).
Antimicrobial and Hemolytic Activity
A series of acetamide derivatives have been prepared and screened for their antimicrobial and hemolytic activities. These studies are essential for identifying new antimicrobial agents with potential therapeutic applications. The research indicates that certain derivatives exhibit significant activity against a range of microbial species, highlighting the utility of these compounds in developing new antimicrobial therapies (Samreen Gul et al., 2017).
Broad-Spectrum Antifungal Agents
Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as fungicidal agents against Candida and Aspergillus species. This discovery is particularly relevant in the development of new antifungal medications, which are critically needed due to the rising resistance to existing drugs. These compounds also demonstrated in vivo efficacy in a murine model of systemic Candida albicans infection (D. Bardiot et al., 2015).
Anti-Inflammatory and Antioxidant Agents
A novel series of pyrazole chalcones has been synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. These compounds show promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities, highlighting their potential as multi-target therapeutic agents for inflammatory diseases and as antioxidants (B. Bandgar et al., 2009).
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-29-18-8-9-20(21(14-18)30-2)24-22(28)16-27-15-19(17-6-4-3-5-7-17)23(25-27)26-10-12-31-13-11-26/h3-9,14-15H,10-13,16H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWKWDBLZJFAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

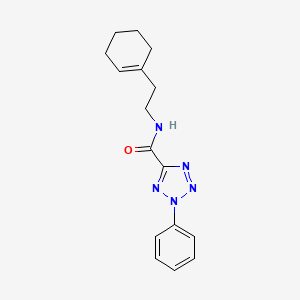
![N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2535109.png)
amino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2535111.png)
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate](/img/structure/B2535112.png)
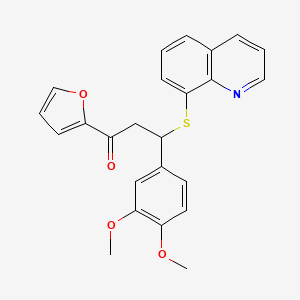
![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2535117.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2535120.png)
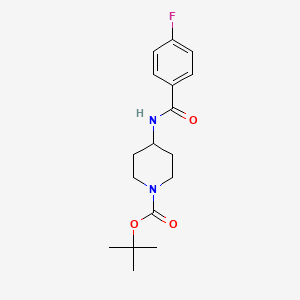
![6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B2535123.png)
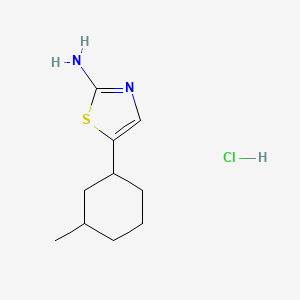
![1-benzyl-5-methyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2535127.png)

![{[(3-Methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2535130.png)